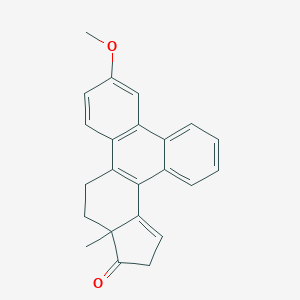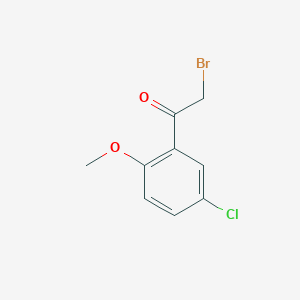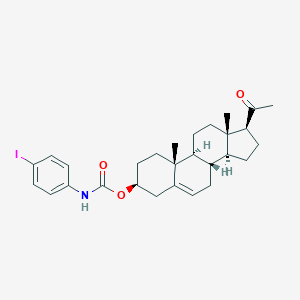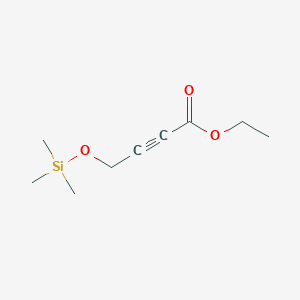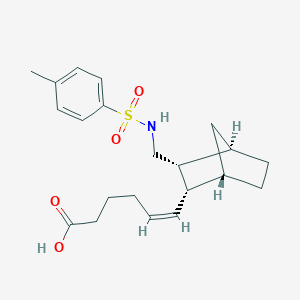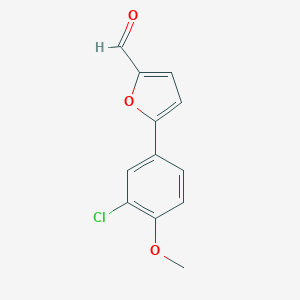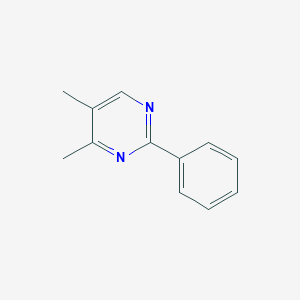
4,5-Dimethyl-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenylpyrimidine is a heterocyclic organic compound with the chemical formula C12H12N2. It is a pyrimidine derivative that has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-phenylpyrimidine is not well understood. However, it has been suggested that it may act as a DNA intercalator, binding to the DNA molecule and altering its structure. This can lead to changes in gene expression and cell function.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-phenylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4,5-Dimethyl-2-phenylpyrimidine is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on 4,5-Dimethyl-2-phenylpyrimidine. One area of interest is the development of new pyrimidine-based fluorescent dyes for bioimaging and cell labeling studies. Another area of interest is the investigation of its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, further research is needed to explore its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Conclusion:
In conclusion, 4,5-Dimethyl-2-phenylpyrimidine is a pyrimidine derivative that has various applications in scientific research. Its ease of synthesis and potential therapeutic properties make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its efficacy for various applications.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-2-phenylpyrimidine involves the reaction between 2-amino-4,5-dimethylpyrimidine and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenylpyrimidine has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as pyrimidine-based fluorescent dyes. These dyes have been used in bioimaging and cell labeling studies.
Propriétés
Numéro CAS |
111921-74-5 |
|---|---|
Nom du produit |
4,5-Dimethyl-2-phenylpyrimidine |
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
IRMKFYLMLNITBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
Synonymes |
Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



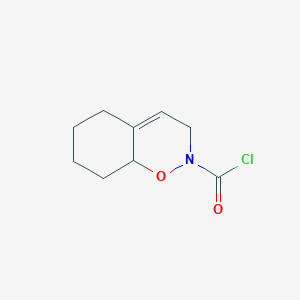
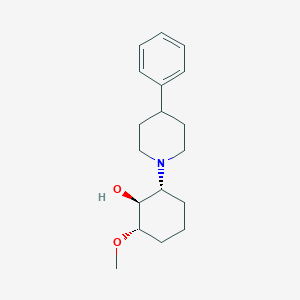
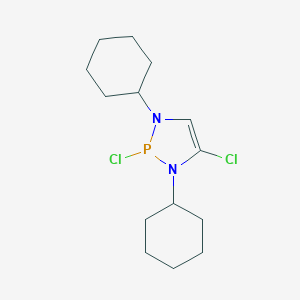
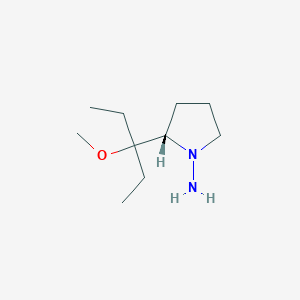
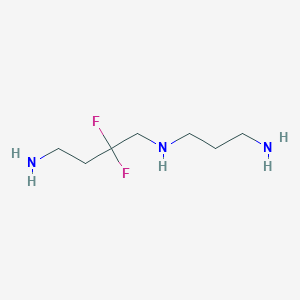
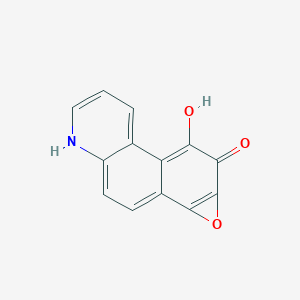
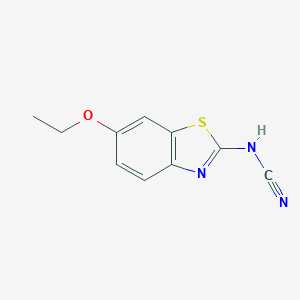
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
